

Acrylic Anhydride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Acrylic anhydride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic anhydride ($(\text{CH}_2=\text{CHCO})_2\text{O}$), with the CAS number 2051-76-5, is a highly reactive α,β -unsaturated anhydride.^{[1][2]} Its bifunctional nature, possessing both a reactive anhydride linkage and two polymerizable acrylic moieties, makes it a versatile reagent and monomer in organic synthesis and polymer chemistry. This guide provides an in-depth review of the chemistry of **acrylic anhydride**, including its synthesis, physical and chemical properties, reactivity, and applications, with a particular focus on its relevance to researchers in drug development and materials science.

Core Properties and Data

Acrylic anhydride is a colorless to pale yellow liquid with a pungent odor.^[1] It is highly soluble in many organic solvents such as acetone, ether, and methylene chloride, but has limited solubility in water, with which it reacts.^{[1][3]}

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **acrylic anhydride** is presented in the tables below for easy reference.

Table 1: Physical Properties of **Acrylic Anhydride**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ O ₃	[4]
Molecular Weight	126.11 g/mol	[4]
Melting Point	-20 °C	[5]
Boiling Point	85-86 °C at 17 mmHg	[5]
Density	1.065 g/cm ³	[2]
Refractive Index	1.438	[2]
Flash Point	77 - 85.7 °C	[2][5]

Table 2: Spectroscopic Data for **Acrylic Anhydride**

Technique	Wavenumber (cm ⁻¹) / Chemical Shift (ppm)	Assignment	Reference(s)
IR Spectroscopy	1800-1850	Asymmetric C=O Stretch	[5]
~1775	Symmetric C=O Stretch	[5]	
1634, 1555	C=C Stretch	[5]	
1374, 1246	=C-H In-plane Bend	[5]	
1000-1300	-CO-O-CO- Stretch	[5]	
¹ H NMR (CDCl ₃)	6.50	d, =CH cis to CO	[5]
6.14	m, =CH gem to CO	[5]	
6.04	m, =CH trans to CO	[5]	
¹³ C NMR (CDCl ₃ /DMSO-d ₆)	161.2	C=O	[5]
134.7	=CH ₂	[5]	
127.4	=CH	[5]	

Synthesis of Acrylic Anhydride

Several methods have been reported for the synthesis of **acrylic anhydride**, with varying yields and starting materials.

From Acryloyl Chloride and Acrylic Acid

A common laboratory-scale synthesis involves the reaction of acryloyl chloride with acrylic acid in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[5]

Experimental Protocol:

- To an ice-cooled solution of acrylic acid (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent (e.g., THF), add acryloyl chloride (1.0 eq) dropwise.
- Stir the reaction mixture at room temperature for several hours (e.g., 16 hours).
- Filter the precipitated triethylammonium chloride.
- Remove the solvent from the filtrate under reduced pressure.
- The residue can be further purified by dissolving in a solvent like dichloromethane, washing with dilute aqueous sodium bicarbonate and brine, drying over an anhydrous salt (e.g., Na_2SO_4), and removing the solvent.^[5]

Yields for this method are typically in the range of 70-80%.^[5]

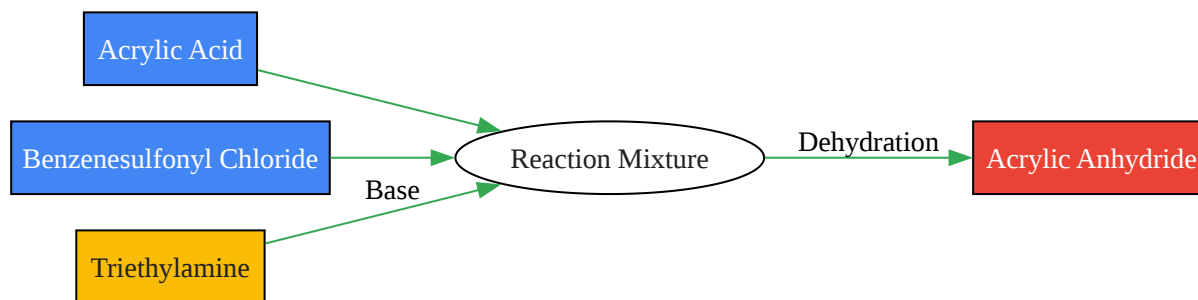
From Acrylic Acid and Benzenesulfonyl Chloride

Another synthetic route involves the dehydration of acrylic acid using benzenesulfonyl chloride in the presence of triethylamine.^[5]

Experimental Protocol:

- In a reactor under a dry air atmosphere, combine methylene chloride, stabilizers (e.g., Sumilizer series), acrylic acid (2.0 eq), and benzenesulfonyl chloride (1.0 eq).
- Cool the mixture to 5 °C.
- Add triethylamine (2.0 eq) dropwise over a period of time, maintaining the temperature below 30 °C.
- Stir the mixture for an additional hour at the same temperature.
- Wash the reaction mixture with water.
- Remove the methylene chloride by distillation to obtain **acrylic anhydride**.^[5]

This method has been reported to yield up to 91% of high-purity **acrylic anhydride**.^[5]



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Synthesis of **Acrylic Anhydride** from Acrylic Acid.

Chemical Reactivity and Key Reactions

Acrylic anhydride is a potent electrophile and readily undergoes nucleophilic acyl substitution at one of its carbonyl carbons. The acrylate leaving group is a reasonably good one, facilitating these reactions.

Reaction with Alcohols (Alcoholysis)

Acrylic anhydride reacts with alcohols to form acrylate esters and acrylic acid as a byproduct. [6] This reaction is a common method for the synthesis of various acrylate monomers. The reaction is often catalyzed by acids or bases. [5] For instance, the reaction with adamantan-1-ol in the presence of an acidic catalyst in cyclohexane yields the corresponding acrylate ester in 95% yield. [5]

General Reaction Scheme: $(\text{CH}_2=\text{CHCO})_2\text{O} + \text{R-OH} \rightarrow \text{CH}_2=\text{CHCOOR} + \text{CH}_2=\text{CHCOOH}$

Experimental Protocol for Esterification (General):

- Dissolve the alcohol in a suitable aprotic solvent.
- Add **acrylic anhydride** (typically in slight excess).
- A catalyst, such as a Lewis acid or a strong protic acid, can be added to accelerate the reaction. For sterically hindered alcohols, a basic catalyst may be preferred. [7]

- The reaction temperature can range from room temperature to elevated temperatures depending on the reactivity of the alcohol.[6][8]
- After the reaction is complete, the mixture is typically worked up by washing with an aqueous base to remove the acrylic acid byproduct, followed by purification of the ester.

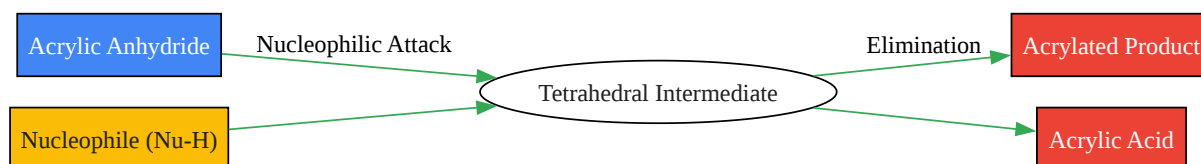
Reaction with Amines (Aminolysis)

The reaction of **acrylic anhydride** with primary or secondary amines yields N-substituted acrylamides and acrylic acid.[4][9] This reaction proceeds via a nucleophilic addition-elimination mechanism.[10][11] The reaction is generally faster than with alcohols due to the higher nucleophilicity of amines.[6]

General Reaction Scheme: $(\text{CH}_2=\text{CHCO})_2\text{O} + \text{R}_2\text{NH} \rightarrow \text{CH}_2=\text{CHCONR}_2 + \text{CH}_2=\text{CHCOOH}$

Experimental Protocol for Amidation (General):

- Dissolve the amine in a suitable aprotic solvent.
- Add **acrylic anhydride** dropwise, often at a reduced temperature to control the exothermic reaction.
- The reaction is typically rapid and may not require a catalyst.
- After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure completion.
- Work-up usually involves washing with water and/or a dilute acid to remove the acrylic acid byproduct and any unreacted amine, followed by purification of the amide.[12][13]



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General Mechanism of Nucleophilic Acyl Substitution.

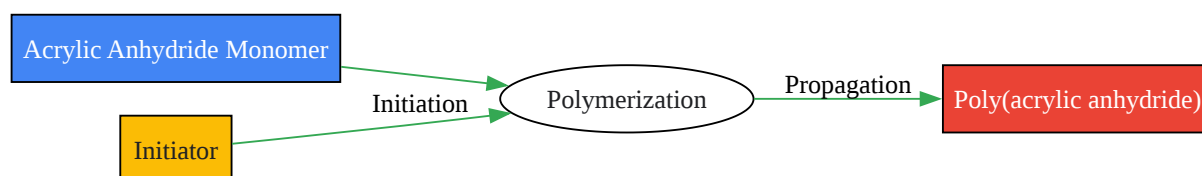
Hydrolysis

In the presence of water, **acrylic anhydride** undergoes hydrolysis to form two equivalents of acrylic acid.[1][5] This reaction is generally uncatalyzed but can be accelerated by acids or bases.[7] Due to its susceptibility to hydrolysis, **acrylic anhydride** must be handled and stored under anhydrous conditions.

Reaction Scheme: $(\text{CH}_2=\text{CHCO})_2\text{O} + \text{H}_2\text{O} \rightarrow 2 \text{CH}_2=\text{CHCOOH}$

Polymerization

Acrylic anhydride can undergo polymerization through its vinyl groups. A key feature of its polymerization is the formation of cyclic anhydride units within the polymer chain, which means it does not act as a crosslinker.[5][14] The resulting poly(**acrylic anhydride**) is a soluble polymer.[15] This polymerization can be initiated by free-radical initiators. The anhydride groups in the resulting polymer are reactive and can be further modified, for example, by hydrolysis to yield poly(acrylic acid).



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Workflow for the Polymerization of **Acrylic Anhydride**.

Applications in Research and Drug Development

The reactivity of **acrylic anhydride** makes it a valuable tool in various scientific disciplines, including drug development.

- **Synthesis of Specialty Monomers:** It is a key starting material for preparing a wide range of specialty acrylate and acrylamide monomers with tailored properties.[5][14] These

monomers can then be used to create polymers for specific applications.

- **Polymer Modification:** The anhydride groups in poly(**acrylic anhydride**) can be reacted with drugs containing hydroxyl or amine functionalities to create polymer-drug conjugates for controlled release applications.[\[16\]](#)
- **Biomaterials and Drug Delivery:** The resulting polymers and copolymers from **acrylic anhydride** and its derivatives are explored for use in drug delivery systems, including floating drug delivery systems.[\[16\]](#) The hydrolytic instability of the anhydride bond can be exploited for creating biodegradable polymer backbones.
- **Organic Synthesis Intermediate:** It serves as an efficient acylating agent for the introduction of the acryloyl group into various molecules, which is a common moiety in biologically active compounds and polymerizable materials.[\[5\]](#)

Quantitative Reaction Data

While extensive kinetic data for all reactions of **acrylic anhydride** is not readily available in a single source, the following table summarizes some reported yields for specific transformations.

Table 3: Reported Yields for Reactions of **Acrylic Anhydride**

Reactant(s)	Product	Catalyst/Condi tions	Yield (%)	Reference(s)
Acrylic Acid, Benzenesulfonyl Chloride, Triethylamine	Acrylic Anhydride	Methylene chloride, 5-30 °C	91	[5]
Acryloyl Chloride, Acrylic Acid, Triethylamine	Acrylic Anhydride	THF, 0 °C to RT	70-80	[5]
Adamantan-1-ol	Acrylic acid adamantan-1-yl ester	Acidic catalyst, cyclohexane, heating	95	[5]
N,N-dimethyl- 1,3- diaminopropane	N,N- dimethylaminopr opylmethacrylam ide	1,2,4- trichlorobenzene, 75 °C	88	[13]
N,N-dimethyl- 2,2-dimethyl-1,3- diaminopropane	N,N- dimethylaminone opentylacrylamid e	1,2,4- trichlorobenzene, 80 °C	82	[13]

Conclusion

Acrylic anhydride is a highly versatile and reactive compound with significant utility in both synthetic organic chemistry and polymer science. Its ability to readily form esters and amides, coupled with its capacity to polymerize into a functional polymer, makes it a valuable building block for the creation of new materials and molecules. For researchers in drug development, the chemistry of **acrylic anhydride** offers opportunities for the synthesis of novel monomers, the development of polymer-drug conjugates, and the design of biodegradable delivery systems. A thorough understanding of its reactivity and handling requirements is essential for its effective and safe utilization in the laboratory.

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